molecular formula C19H19N3O6S B2965695 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-00-6

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2965695
CAS No.: 941931-00-6
M. Wt: 417.44
InChI Key: UKCOKDSGRWBZNY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethoxyphenyl group and at the 2-position with an acetamide moiety bearing a 4-(methylsulfonyl)phenyl substituent. Such structural features are common in pharmacologically active heterocycles, particularly in antimicrobial, anti-inflammatory, or enzyme-targeting agents .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-26-13-6-9-15(16(11-13)27-2)18-21-22-19(28-18)20-17(23)10-12-4-7-14(8-5-12)29(3,24)25/h4-9,11H,10H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCOKDSGRWBZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C23H26N4O7S
  • Molecular Weight : 482.54 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Compounds containing the oxadiazole moiety have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The oxadiazole ring is believed to interact with various enzymes and receptors through binding to active or allosteric sites.
  • Dimethoxyphenyl Group : The presence of methoxy groups enhances lipophilicity and can influence the compound's interaction with biological membranes, facilitating better absorption and bioavailability.
  • Methylsulfonyl Phenyl Group : This group may contribute to the compound's ability to modulate inflammatory pathways and enhance its overall pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds with oxadiazole structures. For instance:

  • A study evaluated various oxadiazole derivatives for their cytotoxic effects against several cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

Antimicrobial Activity

Compounds with oxadiazole rings have also shown promise as antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : The presence of methoxy groups may enhance solubility in biological fluids.
  • Distribution : Lipophilic compounds tend to have better tissue distribution.
  • Metabolism : The compound may undergo metabolic transformations primarily in the liver.
  • Excretion : Renal excretion is likely for polar metabolites formed during metabolism.

Case Studies

  • Cytotoxicity Assays : In a study involving various cancer cell lines (e.g., HeLa and MCF7), derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM. These findings support the hypothesis that structural modifications can enhance anticancer activity .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole-Based Acetamides

The following table summarizes key structural analogs and their properties:

Compound Name / ID Key Substituents Molecular Weight Biological Activity / Notes Reference
Target Compound 5-(2,4-dimethoxyphenyl), 2-(4-(methylsulfonyl)phenyl)acetamide ~418.4 g/mol Hypothesized enzyme inhibition (e.g., COX-2, LOX) due to sulfonyl and methoxy groups -
CDD-934506 5-(4-methoxyphenyl), 2-((oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide ~404.3 g/mol Potential antibacterial/antifungal activity; nitro group may confer redox sensitivity
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide 5-benzyl, 4-sulfamoylphenyl ~429.4 g/mol Sulfamoyl group enhances solubility; tested for diuretic or carbonic anhydrase inhibition
N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methylfuran-3-yl)-oxadiazol-2-yl]sulfanyl}acetamide 5-(2-methylfuran-3-yl), 5-chloro-2,4-dimethoxyphenyl ~453.9 g/mol Increased lipophilicity; chloro group may improve membrane penetration
GSK1570606A 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide ~341.4 g/mol Fluorophenyl and pyridinyl groups enhance kinase inhibition (e.g., p38 MAPK)

Key Structural and Functional Differences

Methoxy vs. Chloro/Halogen Substituents: The 2,4-dimethoxyphenyl group in the target compound likely increases metabolic stability compared to chloro-substituted analogs (), which may be more prone to oxidative dehalogenation .

Impact on Physicochemical Properties: The dimethoxyphenyl moiety improves lipophilicity (logP ~3.5 estimated), facilitating blood-brain barrier penetration, whereas sulfamoyl () or pyridinyl (GSK1570606A) groups reduce logP, favoring aqueous solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , involving cyclization of hydrazine precursors with carbon disulfide or acetic anhydride. However, the methylsulfonyl group may require additional protection/deprotection steps compared to nitro or benzyl analogs .

Research Findings and Pharmacological Implications

  • Enzyme Inhibition : Compounds with sulfonyl groups (e.g., target compound, ) show promise in targeting sulfhydryl- or serine-dependent enzymes (e.g., LOX, COX-2). For instance, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () demonstrated crystallographic evidence of hydrogen bonding via sulfonyl oxygen, a trait shared with the target compound .
  • Antimicrobial Activity : CDD-934506 and related nitro-substituted oxadiazoles () exhibit moderate antibacterial activity against E. coli and S. aureus, but the target compound’s methoxy groups may reduce redox-mediated toxicity .
  • Anti-inflammatory Potential: The dimethoxy and methylsulfonyl groups in the target compound align with structural requirements for dual COX/LOX inhibition, as seen in analogs like GSK1570606A .

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